1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride
Description
This compound features a bicyclic pyrazino[1,2-a]quinoline core fused to a hexahydro ring system, substituted at position 4 with a 4-fluorophenyl-containing butan-2-one moiety. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
CAS No. |
27114-11-0 |
|---|---|
Molecular Formula |
C22H27Cl2FN2O |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
4-(1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinolin-3-yl)-1-(4-fluorophenyl)butan-2-one;dihydrochloride |
InChI |
InChI=1S/C22H25FN2O.2ClH/c23-19-8-5-17(6-9-19)15-21(26)11-12-24-13-14-25-20(16-24)10-7-18-3-1-2-4-22(18)25;;/h1-6,8-9,20H,7,10-16H2;2*1H |
InChI Key |
QIKOQLHSUDUZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N3C1CN(CC3)CCC(=O)CC4=CC=C(C=C4)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride typically involves multi-step organic reactions. The process may include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.
Construction of the Pyrazinoquinoline Core: This step involves cyclization reactions, often using amines and aldehydes under acidic or basic conditions.
Coupling of Intermediates: The final step involves coupling the fluorophenyl intermediate with the pyrazinoquinoline core, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Alkylation/Acylation
The butan-2-one group is introduced via nucleophilic attack on the quinoline core. For example, a ketone group may undergo alkylation with a fluorophenyl-substituted alkyl halide or acyl chloride .
Cyclization Reactions
Ethylene diamine (EDA) participates in cyclization to form the pyrazino[1,2-a]quinoline moiety. This process involves nucleophilic addition and ring closure, as seen in similar pyrazinoquinoline syntheses .
Hydrogenation
The hexahydro-pyrazinoquinoline structure suggests partial hydrogenation of aromatic rings, likely achieved using catalysts like palladium under controlled hydrogen pressure.
Reaction Conditions and Parameters
| Reaction Type | Conditions | Yield | Key Observations |
|---|---|---|---|
| Cyclization with EDA | DMF, K₂CO₃, room temperature | 51–85% | Dependent on substituent |
| Alkylation | Alkyl halides, bases | Moderate | Solvent choice critical |
| Hydrogenation | H₂, Pd/C catalyst | High | Selective reduction |
Structural and Analytical Data
-
Key Structural Features :
-
Fluorophenyl substituent (C₆H₄F)
-
Hexahydro-pyrazinoquinoline core
-
Butan-2-one side chain
-
Dihydrochloride salt form
-
Challenges and Considerations
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that derivatives of pyrazinoquinoline compounds exhibit significant anticancer properties. The compound has been synthesized and tested for its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human breast cancer cells via apoptosis induction mechanisms .
Antimicrobial Properties : The structure of 1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride suggests potential antimicrobial activity. Studies have demonstrated that modifications to the pyrazinoquinoline framework can enhance antibacterial effectiveness against resistant strains of bacteria .
Neurological Applications : There is emerging evidence that compounds with similar structures may have neuroprotective effects. Research indicates that they could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neural tissues .
Pharmacological Insights
Mechanism of Action : The pharmacodynamics of this compound involve interactions with specific receptors and enzymes that modulate biological pathways related to cell survival and death. Understanding these interactions is critical for developing targeted therapies for diseases such as cancer and neurodegeneration.
Toxicological Studies : Comprehensive toxicological evaluations are essential for assessing the safety profile of this compound. Preliminary studies suggest a favorable toxicity profile; however, further investigations are necessary to establish safe dosage levels and potential side effects in clinical settings .
Material Science Applications
Polymer Chemistry : The unique chemical structure allows for the incorporation of this compound into polymer matrices. This can enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore its utility in developing advanced materials for electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
- Fipronil’s pyrazole-based structure is optimized for insecticidal activity, diverging from the target’s likely CNS focus .
- Substituents : The 4-fluorophenyl group is shared with 35806-04-3, enhancing metabolic stability via electron-withdrawing effects. Fipronil’s trifluoromethyl groups amplify hydrophobicity, favoring pesticidal membrane penetration .
Physicochemical Properties
- Salt Form: The dihydrochloride in the target improves solubility over mono-salt analogs, critical for intravenous or oral administration .
Research Findings and Hypotheses
- Target vs.
- Salt Impact: Dihydrochloride salts typically exhibit 20–30% higher aqueous solubility than mono-salts, supporting dose optimization in preclinical studies .
- Fluorophenyl Utility : Shared with pesticides like fipronil, this group balances hydrophobicity and metabolic stability across diverse applications .
Biological Activity
The compound 1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride is a complex organic molecule that has garnered attention in pharmaceutical research for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃Cl₂F N₂
- Molecular Weight : 338.4 g/mol
- IUPAC Name : this compound
This compound features a fluorinated phenyl group and a hexahydro-pyrazinoquinoline moiety, which contribute to its diverse biological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazino[1,2-a]quinolines exhibit significant antimicrobial properties. In a study evaluating various pyrazine derivatives, it was found that compounds similar to 1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinolin-3-yl)butan-2-one demonstrated moderate to good antimicrobial activity against several pathogens .
Anticancer Potential
The anticancer activity of this compound has been highlighted in several studies. For instance:
- Case Study 1 : A derivative was tested against human cancer cell lines and showed promising results in inhibiting cell growth. The mechanism was suggested to involve the disruption of cellular signaling pathways critical for cancer cell proliferation .
- Case Study 2 : Another study indicated that similar compounds inhibited the growth of hepatocellular carcinoma cells in vitro. The IC50 values were reported in the low micromolar range, suggesting potent activity .
Cholinesterase Inhibition
Inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) is a strategy for treating neurodegenerative diseases like Alzheimer's. Compounds related to this class have shown effective inhibition of both enzymes, with IC50 values indicating strong potential as therapeutic agents .
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act on various receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways.
- Cell Cycle Disruption : The compound may interfere with the normal cell cycle progression in cancer cells.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 1-(4-fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride?
- Synthesis : Utilize multi-step organic synthesis with intermediates such as 4-fluorophenyl derivatives and pyrazinoquinoline precursors. Reaction optimization should employ Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst efficiency .
- Characterization : Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Solubility profiles (e.g., in chloroform or methanol) should be determined using UV-Vis spectroscopy .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Purity : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to quantify impurities. Stability studies should follow ICH guidelines, testing degradation under heat (40–60°C), humidity (75% RH), and light exposure .
- Storage : Store at 2–8°C in airtight containers with desiccants. Monitor stability via periodic NMR and LC-MS analysis to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical models?
- PK Studies : Employ radiolabeled analogs (e.g., -tagged) to track absorption, distribution, metabolism, and excretion (ADME) in rodent models. Use LC-MS/MS for plasma/tissue quantification .
- PD Studies : Design dose-response experiments with control groups (vehicle, positive controls) and measure biomarkers (e.g., receptor occupancy via PET imaging). Apply nonlinear regression models to calculate EC/IC values .
Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved methodologically?
- In Vitro-In Vivo Correlation (IVIVC) : Assess solubility-limited bioavailability using biorelevant media (e.g., FaSSIF/FeSSIF). Validate target engagement via ex vivo tissue assays .
- Mechanistic Studies : Combine RNA-seq or proteomics to identify off-target effects. Use CRISPR/Cas9 knockout models to isolate primary vs. secondary pharmacological pathways .
Q. What computational strategies are effective for predicting the compound’s binding affinity to novel targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina with crystal structures of target proteins (e.g., GPCRs, kinases). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze ligand-protein stability. Calculate binding free energies via MM-PBSA/GBSA .
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks (e.g., structure-activity relationships) into experimental design?
- SAR Analysis : Cluster analogs based on substituent effects (e.g., fluorine position, pyrazine ring saturation) using PCA or hierarchical clustering. Link physicochemical properties (LogP, PSA) to activity via QSAR models .
- Hypothesis Testing : Formulate null/alternative hypotheses (e.g., "Fluorine substitution enhances blood-brain barrier penetration") and validate via in situ perfusion assays .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using nonlinear least squares. Apply ANOVA with post-hoc Tukey tests for inter-group comparisons .
- Toxicokinetics : Use non-compartmental analysis (NCA) to calculate AUC, C, and half-life. Apply benchmark dose (BMD) modeling for risk assessment .
Data Interpretation & Validation
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) across studies?
- Standardization : Calibrate instruments with certified reference materials (e.g., deuterated solvents). Report solvent, temperature, and pH conditions in metadata .
- Collaborative Validation : Share raw data (FID files) via repositories like Zenodo for independent verification .
Q. What protocols ensure reproducibility in pharmacological assays involving this compound?
- SOPs : Document assay conditions (e.g., cell passage number, serum batch). Use internal controls (e.g., reference inhibitors) in each plate .
- Blinding : Implement double-blinding in animal studies to reduce bias. Archive aliquots for retrospective analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
